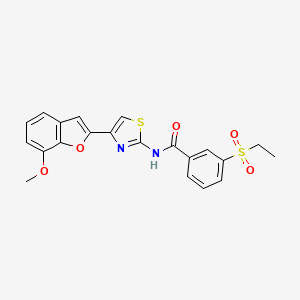![molecular formula C16H25NO3S B2657028 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate CAS No. 1280953-73-2](/img/structure/B2657028.png)
[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol is a related compound with a molecular weight of 139.2 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Chemical Reactions Analysis
For the compound 1-(prop-2-yn-1-yl)pyrrolidine, it has been noted that it can be used in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol has a molecular weight of 139.2 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrrolidinyl Sulfanyl Acetate Derivatives : A method for synthesizing 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters was developed, demonstrating a one-pot reaction of lithiated propargylamines with isothiocyanates followed by sequential treatment with t-BuOK–DMSO and alkyl 2-bromoacetates. This process highlights the chemical versatility of pyrrolidinyl and sulfanyl groups in synthesizing complex molecules (Tarasova et al., 2019).
Catalytic and Binding Applications
- Catalysis and Binding : The study on nonanuclear Ni(II) clusters from a pyridyl-alcohol ligand indicates the potential of pyrrolidinyl and sulfanyl-containing compounds in forming complex coordination clusters with specific catalytic and magnetic properties (Massard et al., 2014).
Advanced Material Synthesis
- Preparation of Vinylogous Sulfonamides : Research on the condensation between 1-alkylpyrrolidine-2-thiones and ethyl [(4-methylphenyl)sulfonyl]acetate showcases the synthesis of beta-sulfonyl enamines, indicating the role of pyrrolidinyl sulfanyl compounds in advanced material synthesis, particularly for scaffolds in alkaloid synthesis (Michael et al., 2004).
Electronic and Optical Materials
- Synthesis of Conjugated Compounds : A study on the synthesis of compounds by esterification, hydrazidation, cyclization, and substitution processes, utilizing structures similar to the queried compound, demonstrates the potential for creating materials with good fluorescence intensity, relevant for electronic and optical applications (Yiming et al., 2013).
Catalysis and Ionic Liquids
- Nicotinum Methane Sulfonate (NMS) as Catalyst : Nicotinium methane sulfonate, derived from nicotine, serves as a bio-renewable ionic liquid and bi-functional catalyst for synthesizing 2-amino-3-cyano pyridines, demonstrating the catalytic versatility of nitrogen and sulfur-containing compounds in organic synthesis (Tamaddon & Azadi, 2018).
Safety and Hazards
properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-(oxan-2-ylmethylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-2-8-17-9-5-6-14(17)11-20-16(18)13-21-12-15-7-3-4-10-19-15/h1,14-15H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAHZNEZPALRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1COC(=O)CSCC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)
![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)
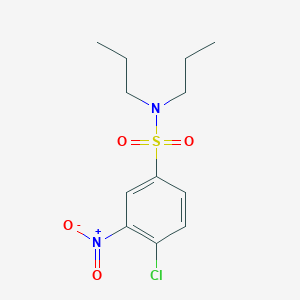
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)

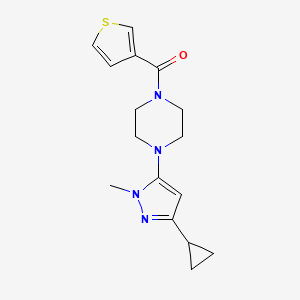
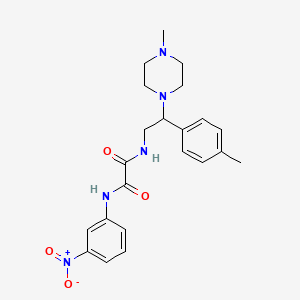
![N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2656955.png)
![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)
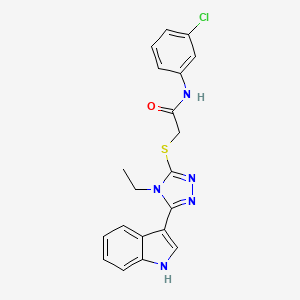
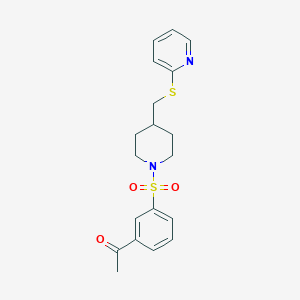
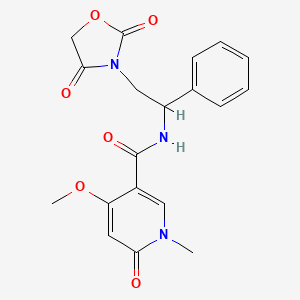
![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2656964.png)
